molecular formula C5H10ClN2.BF4 B1146694 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate CAS No. 153433-26-2

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Cat. No. B1146694
M. Wt: 220.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate involves regioselective processes and can act as a powerful equivalent in reactions requiring dehydrating agents. For instance, it has been used to facilitate fluorination reactions, providing a straightforward method for introducing fluorine into organic molecules. The compound's synthesis and application in creating carbene complexes and ionic liquids have been well-documented, showcasing its role in developing new chemical entities and materials (Isobe & Ishikawa, 1999; Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal detailed geometric configurations that contribute to the compound's reactivity and stability. The structural insights have enabled the synthesis of structurally complex and stable ionic liquids, highlighting the compound's significance in creating new materials with potential applications in various fields (Kolomeitsev et al., 2002).

Chemical Reactions and Properties

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is involved in numerous chemical reactions, including chlorination, oxidation, reduction, and rearrangement reactions. Its reactivity under nearly neutral conditions makes it a valuable reagent in organic synthesis. The compound's ability to facilitate the synthesis of carbene complexes and its role in the preparation of ionic liquids underscore its chemical versatility and importance in synthetic chemistry (Isobe & Ishikawa, 1999).

Physical Properties Analysis

The physical properties of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, such as its crystalline structure and stability, are crucial for its application in synthesis and materials science. The compound's physical characteristics contribute to its effectiveness as a reagent and its utility in creating stable ionic liquids and other materials (Kolomeitsev et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate, including its reactivity in various synthetic reactions, are fundamental to its widespread use in organic chemistry. Its role in facilitating fluorination, along with its application in the synthesis of carbene complexes and ionic liquids, exemplifies its broad utility and significance in advancing synthetic methodologies and material science (Isobe & Ishikawa, 1999; Liu et al., 2015).

Scientific Research Applications

  • Utility in Chlorination, Oxidation, Reduction, and Rearrangement Reactions : 2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, is useful for chlorination, oxidation, reduction, and rearrangement under nearly neutral conditions (Isobe & Ishikawa, 1999).

  • Formation of Liquid Clathrates in Ionic Liquid-Aromatic Mixtures : Imidazolium-containing ionic liquids, including those with tetrafluoroborate, can form liquid clathrates when mixed with aromatic hydrocarbons, leading to the trapping of aromatic solutes in the solid state (Holbrey et al., 2003).

  • Synthesis of Carbene Complexes of Phosphorus(V) Fluorides : The compound has been used for the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, enabling the synthesis of salts used as ionic liquids (Böttcher et al., 2014).

  • Application in Ruthenium-Catalyzed Transfer Hydrogenation : A derivative of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has been used as a starting material for the preparation of ligands in ruthenium-catalyzed transfer hydrogenation (Volbeda, Jones, & Tamm, 2014).

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines : The compound has been used in regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, indicating its utility in electrophilic fluorination processes (Liu et al., 2015).

  • Efficient Coupling of α,α-Dimethyl Amino Acid : 2-Chloro-1,3-dimethylimidazolidium hexafluorophosphate has been demonstrated to be an efficient coupling agent for amino acids, showcasing its potential in peptide synthesis (Akaji, Kuriyama, & Kiso, 1994).

  • Transformation of Alcohols to Alkyl Chlorides : A related compound, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, has been used to transform alcohols into alkyl chlorides, indicating potential applications in organic synthesis (Mukaiyama, Shoda, & Watanabe, 1977).

  • Identification of Supramolecular Aggregates in Solution : The interactions between 1,3-dialkylimidazolium cations and tetrafluoroborate anions have been studied, showing their potential as supramolecular aggregates in solution (Consorti et al., 2005).

Safety And Hazards

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its high reactivity and utility in various chemical reactions, 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLXKEIRISBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium tetrafluoroborate

CAS RN

153433-26-2
Record name 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153433-26-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
6
Citations
Q Wang, L Cui, J Xu, F Dong, Y Xiong - Chemosphere, 2022 - Elsevier
Organic phenolic pollutants in industrial wastewater cause severe environmental pollution and physiological damage. Poly (N-isopropylacrylamide) (PNIPAM) hydrogels generally have …
Number of citations: 3 www.sciencedirect.com
M Nagao, M Suzuki, Y Takano - Tetrahedron Letters, 2016 - Elsevier
We described the practical synthesis of β-acyl glucuronide from allyl 2,3,4-tri-(O-allyloxycarbonyl)-d-glucuronate (5) mediated by 1-chloro-N,N,2-trimethyl-1-propenylamine (TMCE). A …
Number of citations: 6 www.sciencedirect.com
L Gu - 2016 - d-nb.info
Phosphines are the most widely used ligands in organometallic chemistry; hundreds of mono-, di-, or tridentate phosphines with various backbones and coordinating abilities have been …
Number of citations: 2 d-nb.info
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
RM Al-Zoubi - 2011 - era.library.ualberta.ca
Although the thermal direct formation of amide bonds has been known since 1858, the mechanism of the reaction remains poorly understood and is still a major scientific issue. …
Number of citations: 1 era.library.ualberta.ca
CVM ES - academia.edu
(57) Abstract: This invcntion rclatcs to com-pounds of formula II: wherein R, R., Prot", and Prot" are as defined, to processes for the synthesis of ectainascidins of formula I from …
Number of citations: 2 www.academia.edu

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